2-(4-Aminopyridin-3-yl)propan-2-ol
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Overview
Description
2-(4-Aminopyridin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.2 g/mol It is characterized by the presence of an amino group attached to a pyridine ring, which is further connected to a propanol moiety
Preparation Methods
The synthesis of 2-(4-Aminopyridin-3-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-aminopyridine with acetone in the presence of a suitable catalyst to form the desired product . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the target compound with high purity. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
2-(4-Aminopyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-Aminopyridin-3-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(4-Aminopyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. This interaction can modulate various biological pathways, resulting in the observed effects of the compound. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved .
Comparison with Similar Compounds
2-(4-Aminopyridin-3-yl)propan-2-ol can be compared with other similar compounds, such as:
3-(2-Aminopyridin-3-yl)propan-1-ol: This compound has a similar structure but differs in the position of the amino group and the length of the carbon chain.
2-(6-Aminopyridin-3-yl)propan-2-ol: This compound also contains an amino group attached to a pyridine ring but differs in the position of the substituents.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-aminopyridin-3-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIVTQPOFYMBNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CN=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339013-26-1 |
Source
|
Record name | 2-(4-aminopyridin-3-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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